2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate
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Overview
Description
2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pyridylcarbonyl hydrazono group, and a fluorobenzoate moiety. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-4-formylphenol with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-pyridylcarbonyl chloride under basic conditions to form the desired hydrazono compound. Finally, the hydrazono compound is esterified with 3-fluorobenzoic acid in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, while the fluorobenzoate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-CHLOROBENZOATE
- 2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-IODOBENZOATE
Uniqueness
The uniqueness of 2-METHOXY-4-{[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE lies in its fluorobenzoate moiety, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H16FN3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C21H16FN3O4/c1-28-19-10-14(12-24-25-20(26)16-5-3-9-23-13-16)7-8-18(19)29-21(27)15-4-2-6-17(22)11-15/h2-13H,1H3,(H,25,26)/b24-12+ |
InChI Key |
DFWDIZXDEWINFS-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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